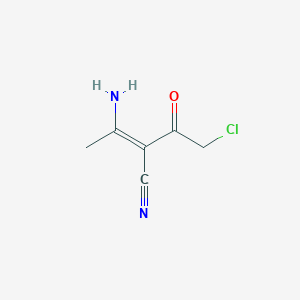

3-Amino-2-(2-chloroacetyl)but-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

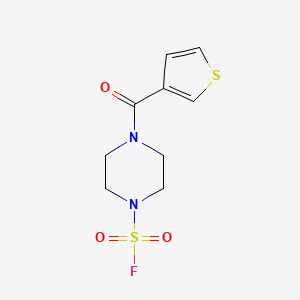

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H7ClN2O . This indicates that it contains six carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.Physical and Chemical Properties Analysis

The physical state of this compound is solid . It has a melting point of 155-156 degrees . The compound should be stored at room temperature .Applications De Recherche Scientifique

Reactivity and Synthesis of Heterocycles

3-Amino-2-(2-chloroacetyl)but-2-enenitrile demonstrates significant reactivity, making it useful in the synthesis of various heterocyclic compounds. For instance, its reactivity with binucleophiles like hydrazine and hydroxylamine has been explored to form polyfunctionalized heterocyclic compounds (Braibante et al., 2002).

Photoisomerization Studies

This compound has been used in studies of E/Z photoisomerization, particularly in the context of 3-phenyl-3-(N-substituted amino)-prop-2-enenitriles. Such research offers insights into the reaction mechanisms influenced by different environmental factors (Chiacchio et al., 1988).

Solid-State Rearrangement Studies

Investigations into the solid-state rearrangement of related compounds, like 3-aminopyrazole with chloroacetyl chloride, provide valuable knowledge regarding reaction mechanisms and the properties of the resulting compounds (Clarke et al., 1994).

Synthesis of Functionalized Compounds

The compound's reactivity has been leveraged in the synthesis of functionalized compounds like 2-Amino-3, 3-dichloroacrylonitrile, which serves as an intermediate for a range of other chemical compounds (Matsumura et al., 1976).

Role in Peptide Synthesis

Research has shown that derivatives of this compound play a role in peptide synthesis, particularly in the selective removal of specific functional groups from peptides (Undheim & Fjeldstad, 1973).

Formation of Heterocyclic and Dihydropyridine Derivatives

The compound is used in the formation of heterocyclic derivatives, such as N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids and 3,4-dihydropyrido[3",2":4,5]thieno[3,2-e][1,4]diazepine-2(1H),5-diones, which have potential applications in pharmaceuticals and materials science (Fedorov et al., 2003).

Synthesis of Optically Active Compounds

The compound is also significant in synthesizing optically active derivatives, such as indoline derivatives, which are important in various chemical and pharmaceutical applications (Ikawa et al., 2018).

Innovations in Organic Synthesis

Innovative methods in organic synthesis, such as the formation of 3-amino enones and 1,3-diketones, utilize derivatives of this compound. These compounds are integral in creating heterocyclic or carbocyclic compounds or as ligands in metal complexes (Rao & Muthanna, 2015).

Propriétés

IUPAC Name |

(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEGBOCHNHHERG-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)CCl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)CCl)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA](/img/structure/B2624292.png)

![2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2624293.png)

![2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2624294.png)

![Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate](/img/structure/B2624296.png)

![N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2624299.png)

![methyl 4-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2624302.png)

![6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2624305.png)

![4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2624314.png)